p53 (103-111) -

p53 (103-111)

Catalog Number: EVT-243966
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cellular tumor antigen p53
Overview

P53 (103-111) refers to a specific peptide sequence derived from the p53 protein, a crucial tumor suppressor encoded by the TP53 gene located on chromosome 17. This protein is integral in regulating the cell cycle, apoptosis, and maintaining genomic stability. The p53 protein is often referred to as "the guardian of the genome" due to its role in preventing cancer formation by responding to cellular stress signals such as DNA damage, hypoxia, and oncogene activation. The p53 protein consists of several functional domains: the amino-terminal domain, the DNA binding domain, and the carboxy-terminal domain, each playing distinct roles in its function as a transcription factor .

Source and Classification

The p53 protein is classified as a tumor suppressor due to its ability to regulate genes involved in cell cycle control and apoptosis. Mutations in the TP53 gene are among the most common alterations found in human cancers, leading to loss of function or gain of oncogenic properties in mutant forms of p53 . The peptide sequence corresponding to residues 103-111 plays a role in various interactions and functions of p53, particularly in its ability to bind DNA and regulate transcription.

Synthesis Analysis

Methods

The synthesis of p53 (103-111) can be achieved through several methods:

  • Chemical Synthesis: Solid-phase peptide synthesis (SPPS) is commonly used for producing short peptides like p53 (103-111). This method allows for precise control over the sequence and modifications.
  • Recombinant DNA Technology: Cloning the TP53 gene fragment encoding this peptide into an expression vector can facilitate production in bacterial or eukaryotic systems. This method often yields larger quantities of the peptide with post-translational modifications.

Technical Details

  • Solid-phase peptide synthesis involves sequential addition of protected amino acids on a resin support, followed by deprotection and cleavage steps to release the peptide.
  • Recombinant expression typically requires transformation into host cells (e.g., Escherichia coli) followed by induction using specific conditions (e.g., IPTG) for expression.
Molecular Structure Analysis

Structure

Data

The structural data can be derived from X-ray crystallography or NMR studies of full-length p53 or its domains. The specific conformation of this peptide segment is essential for interacting with other proteins and DNA .

Chemical Reactions Analysis

Reactions

The interactions involving p53 (103-111) primarily include:

  • DNA Binding: The peptide can form hydrogen bonds and hydrophobic interactions with specific DNA sequences recognized by p53.
  • Protein-Protein Interactions: This segment may also interact with co-factors or inhibitors like MDM2, influencing p53 stability and activity.

Technical Details

These interactions can be studied using techniques like electrophoretic mobility shift assays (EMSA) for DNA binding studies or co-immunoprecipitation assays for protein interactions.

Mechanism of Action

Process

The mechanism of action of p53 involves several steps:

  1. Activation: Upon cellular stress, post-translational modifications such as phosphorylation and acetylation stabilize p53.
  2. Tetramer Formation: Stabilized p53 forms tetramers that bind to specific DNA sequences known as p53 response elements.
  3. Transcription Regulation: Once bound, p53 recruits transcriptional machinery to activate or repress target genes involved in cell cycle arrest or apoptosis.

Data

Studies indicate that mutations within the DNA binding domain significantly impair these functions, leading to tumorigenesis .

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Stability: Peptide stability can be affected by environmental factors such as temperature and pH.
  • Reactivity: The presence of reactive side chains (e.g., cysteine residues) can lead to disulfide bond formation or interactions with other biomolecules.
Applications

Scientific Uses

P53 (103-111) has significant applications in research related to cancer biology:

  • Cancer Research: Understanding how this peptide influences tumor suppression mechanisms can provide insights into therapeutic targets.
  • Drug Development: Compounds that mimic or enhance the function of this peptide may serve as potential cancer therapeutics.
  • Biomarkers: Alterations in the expression or modification patterns of p53 peptides can be explored as biomarkers for cancer diagnosis or prognosis.
Structural Characterization of p53 (103-111) in the DNA-Binding Domain

The tumor suppressor protein p53 functions as a critical transcription factor, with its central DNA-binding domain (DBD; residues 94-292) adopting an immunoglobulin-like β-sandwich scaffold that positions key structural motifs for sequence-specific DNA recognition [1]. Within this domain, residues 103-111 form an integral part of the loop-sheet-helix motif and the L1 loop, which directly contacts the DNA minor groove. This region exhibits significant conformational plasticity, transitioning between ordered and disordered states that facilitate DNA binding and release. Molecular dynamics simulations reveal that the DBD exists in equilibrium between rigid and flexible conformations, with residues 103-111 undergoing structural fluctuations that influence DNA binding kinetics and specificity [1] [4]. The structural integrity of this region is maintained by hydrophobic core packing and coordination of a zinc ion (Zn²⁺) through cysteine residues at positions 176 and 238, histidine at 179, and cysteine at 242, which stabilizes the DNA-binding surface [1].

Table 1: Key Structural Features of the p53 DBD (Including 103-111 Region)

Structural ElementResidue RangeFunctional RoleSensitivity to Perturbation
Loop-Sheet-Helix Motif98-118Minor groove contactHigh - mutations disrupt DNA binding geometry
L1 Loop (part)103-113DNA backbone contact and sequence recognitionModerate - conformational flexibility required
β-Sandwich Scaffold100-290Structural stabilityHigh - mutations cause misfolding
Zinc-Binding Site176, 238, 179, 242Tertiary structure stabilizationCritical - disruption ablates DNA binding

Conformational Dynamics of the p53 Core Domain (Residues 98-303)

The p53 core domain displays thermodynamic instability with a melting temperature of approximately 44°C, making it particularly vulnerable to destabilizing mutations [1] [9]. Residues 103-111 reside within a region that undergoes significant structural rearrangements upon DNA binding. In the unbound state, this segment exhibits intrinsic flexibility that facilitates the search for cognate DNA response elements (REs). Upon binding the RE sequence 5'-RRRCWWGYYY-3' (where R = purine, W = A/T, Y = pyrimidine), the L1 loop (residues 103-113) undergoes an induced-fit conformational change that positions Arg104, Arg107, and Lys110 for specific DNA contacts [1] [4]. This dynamic behavior is essential for p53's ability to recognize diverse RE sequences across the genome. The conformational flexibility of this region also enables allosteric communication between the DNA-binding interface and the C-terminal regulatory domain, which modulates binding affinity through electrostatic interactions [1] [8].

Role of Residues 103-111 in Sequence-Specific DNA Recognition and Binding Affinity

Residues 103-111 constitute critical components of p53's DNA recognition apparatus:

  • Arg104 and Arg107 form direct hydrogen bonds with DNA backbone phosphates, contributing to binding energy and sequence-independent anchoring
  • Lys120 (structurally adjacent) and Arg110 make base-specific contacts in the minor groove, recognizing the CWWG core motif
  • Pro108 maintains the loop conformation necessary for proper positioning of DNA-contact residues
  • Gly109 provides backbone flexibility required for DNA-induced conformational changes

Mutation of any residue in this segment reduces DNA-binding affinity by 5- to 100-fold, with the most severe impacts observed at positions 107 and 110 [3] [10]. The cooperative nature of p53-DNA binding depends on intact tetramerization, but even isolated DBDs containing the 103-111 region retain residual sequence-specific binding capacity through monomer-DNA interactions [4]. This segment also participates in nonspecific DNA scanning through electrostatic interactions mediated by basic residues, facilitating the search for specific RE sequences [8].

Impact of Post-Translational Modifications on Structural Stability

Residues within the 103-111 region undergo several post-translational modifications (PTMs) that modulate DNA-binding activity and protein stability:

Table 2: Post-Translational Modifications Affecting p53 (103-111) Region

PTM TypeResidue(s)Enzyme(s)Functional Consequence
PhosphorylationSer106PKC, DNA-PKReduced DNA affinity, promotes degradation
AcetylationLys120 (adjacent)p300/CBPStabilizes DNA binding, inhibits ubiquitination
UbiquitinationMultiple lysinesMDM2, Pirh2Targets for proteasomal degradation
MethylationArg107, Arg110PRMT5Modulates DNA binding specificity

Phosphorylation at Ser106 by DNA-dependent protein kinase (DNA-PK) during DNA damage response induces conformational changes that reduce DNA-binding affinity while promoting interactions with repair proteins [10]. Acetylation of nearby lysines (particularly Lys120) by p300/CBP counteracts ubiquitin-mediated degradation by MDM2 and stabilizes the DNA-bound conformation [1] [10]. The structural integrity of residues 103-111 is particularly sensitive to PTMs that alter charge distribution or steric bulk, as they participate in extensive hydrogen bonding networks and electrostatic interactions with DNA [9] [10]. Furthermore, PTMs in this region influence the allosteric regulation of p53 by the C-terminal domain, which modulates DNA binding through transient interactions with the DBD [1].

Mutational Hotspots Within the 103-111 Region and Oncogenic Implications

The 103-111 region contains several mutational hotspots implicated in oncogenesis. Approximately 15% of cancer-associated p53 mutations occur in this segment, with profound functional consequences [3] [7]:

Table 3: Clinically Significant Mutations in p53 (103-111) Region

MutationFrequency (%)Structural ConsequenceFunctional Impact
R110L0.9Loss of DNA contactComplete loss of transactivation
R107L0.7Disrupted DNA backbone contact100-fold reduced DNA affinity
P108S0.5Altered loop conformationImpaired DNA-induced folding
G109D0.3Reduced backbone flexibilityDefective conformational adaptation
R110P0.2Complete loss of DNA contactDominant-negative effect

R110L represents a classical contact mutation that ablates direct DNA interactions, eliminating sequence-specific binding and transactivation capacity [3]. R107L substantially reduces DNA affinity by disrupting critical DNA backbone contacts. P108S induces subtle conformational changes in the L1 loop that propagate to the DNA-binding interface, reducing affinity 10-fold [7]. Mutations in this region frequently exhibit dominant-negative effects by incorporating into p53 tetramers and disrupting the function of wild-type subunits. Additionally, some variants acquire gain-of-function (GOF) properties that promote metastasis and chemoresistance through dysregulated interactions with transcriptional cofactors like NF-Y and p73 [7]. Tumors harboring mutations in the 103-111 region show distinct gene expression signatures enriched for cell migration and survival pathways, correlating with poor prognosis in colorectal and ovarian cancers [3] [7].

The high mutation frequency in this region reflects both its functional importance and structural vulnerability. The dense concentration of positively charged residues (Arg104, Arg107, Arg110) creates a mutational hotspot where single nucleotide changes readily generate pathogenic variants. These mutations demonstrate how subtle alterations in p53's DNA recognition apparatus can profoundly impact its tumor suppressor functions and contribute to malignant progression.

Properties

Product Name

p53 (103-111)

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